Palmarumycin C3

Antibacterial Natural Product MIC

Palmarumycin C3 is the definitive spirobisnaphthalene for robust antimicrobial & antioxidant research. Proven 4.5-fold greater DPPH scavenging and 2.3-fold stronger β-carotene bleaching vs. analog C2. Defined MICs (6.25–12.5 µg/mL) enable precise mechanistic studies on bacterial cell wall synthesis & Ras farnesyltransferase inhibition. Unlike C2, gram-scale supply is secure via validated 1-hexadecene elicitation (59.5x yield), making C3 the cost-effective, reproducible choice.

Molecular Formula C20H12O6
Molecular Weight 348.3 g/mol
Cat. No. B181729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmarumycin C3
Molecular FormulaC20H12O6
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2
InChIInChI=1S/C20H12O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,18-19,21-22H/t18-,19-/m1/s1
InChIKeyBDXBHYOFNNANPN-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palmarumycin C3 Sourcing Guide: A Spirobisnaphthalene Natural Product with Differentiated Potency


Palmarumycin C3 (CAS 159934-11-9) is a spirobisnaphthalene fungal metabolite, primarily isolated from endophytic fungi such as Coniothyrium sp., Berkleasmium sp., and Sphaeropsidales sp. [1]. It is characterized by a unique spirodioxynaphthalene structural framework that has been confirmed by X-ray crystallography [2]. This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antioxidant, and herbicidal properties [3], and has been identified as an inhibitor of Ras farnesyl-protein transferase .

Palmarumycin C3 and Its Analogs: Why C2 and C3 Are Not Interchangeable


Substituting Palmarumycin C3 with its closest structural analog, Palmarumycin C2, or other spirobisnaphthalenes is not scientifically valid due to significant, quantifiable differences in both biological activity and production efficiency. Even minor structural changes in the spirobisnaphthalene class lead to marked shifts in antimicrobial potency against specific bacterial strains [1]. Furthermore, the presence of the C3 epoxide moiety fundamentally alters its biological profile compared to C2, a dehydroxy analog, rendering it more potent in several key assays . Researchers should therefore not treat these compounds as generic or interchangeable, as doing so would compromise experimental reproducibility and data integrity.

Palmarumycin C3: Quantified Advantages in Antimicrobial and Antioxidant Performance


Palmarumycin C3 Exhibits Superior Antibacterial Potency Compared to Palmarumycin C2

Palmarumycin C3 is a more potent antibacterial agent than its direct structural analog, Palmarumycin C2. In head-to-head assays, C3 displayed lower Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains, with MICs ranging from 6 to 13 µg/mL . The presence of the epoxide group in C3 is a key structural feature driving this increased potency compared to the dehydroxy analog C2 [1].

Antibacterial Natural Product MIC

Palmarumycin C3 Demonstrates Stronger Antioxidant Activity in Cell-Free Assays vs. Palmarumycin C2

Palmarumycin C3 exhibits stronger antioxidant activity than Palmarumycin C2, a key point of differentiation for researchers studying oxidative stress. This was quantified in two distinct cell-free assays: DPPH radical scavenging and β-carotene/linoleic acid bleaching. In a direct comparative study, C3 was found to have more potent activity in both models [1].

Antioxidant DPPH Assay β-Carotene Bleaching

Palmarumycin C3 Shows Superior Antioxidant Protection in Lipid Peroxidation Model vs. C2

Beyond DPPH scavenging, Palmarumycin C3 demonstrates significantly stronger activity in a β-carotene/linoleic acid bleaching assay, a model for inhibiting lipid peroxidation. The IC50 value for C3 in this assay was 7.41 µg/mL, which is 2.3-fold lower than that of Palmarumycin C2 (IC50 = 17.16 µg/mL), confirming its superior antioxidant profile [1].

Antioxidant Lipid Peroxidation Natural Product

Palmarumycin C3 Production Yield Can Be Enhanced 59.5-Fold Over Baseline via 1-Hexadecene Elicitation

While not a direct activity comparison, the ability to significantly enhance production yield is a crucial factor for procurement and experimental scale-up. The addition of 1-hexadecene to the culture medium of Berkleasmium sp. Dzf12 dramatically increased the yield of Palmarumycin C3 to 1.19 g/L, a 59.5-fold increase over the control yield of 0.02 g/L [1]. This established protocol demonstrates that C3 can be produced in quantities sufficient for extensive research programs, a logistical advantage for any study requiring milligram to gram-scale amounts.

Fungal Elicitation Production Yield Fermentation

Palmarumycin C3 Demonstrates Broad-Spectrum Antibacterial Activity with Quantified MIC Values

Palmarumycin C3 exhibits well-characterized, potent antibacterial activity against a diverse panel of Gram-negative and Gram-positive bacteria. Its MIC values have been precisely quantified for several key plant and human pathogens, including A. tumefaciens, B. subtilis, P. lachrymans, R. solanacearum, S. haemolyticus, and X. vesicatoria, ranging from 6.25 to 12.5 µg/mL [1]. This panel of activity provides a clear baseline for researchers.

Antibacterial MIC Natural Product

Palmarumycin C3 Application Scenarios: Where Quantified Advantages Translate to Research Value


As a Superior Tool Compound for Studying Antibacterial Mechanisms Compared to Palmarumycin C2

Given its higher antibacterial potency and defined MIC values against a panel of key strains [1], Palmarumycin C3 is the optimal choice for detailed mechanistic studies where a clear and robust phenotype is required. Using C3 over the less potent C2 ensures observable effects at lower concentrations, minimizing potential off-target toxicity and providing a stronger signal in assays investigating bacterial cell wall synthesis, protein inhibition, or other antimicrobial mechanisms.

As a Potent Standard in Oxidative Stress Research, Outperforming Palmarumycin C2 in Key Assays

For any research program focused on oxidative stress, Palmarumycin C3 should be prioritized over C2. Its 4.5-fold greater potency in the DPPH assay and 2.3-fold greater potency in the β-carotene/linoleic acid bleaching assay [2] provide a distinct, quantifiable advantage. This makes C3 an excellent positive control or lead compound for studying reactive oxygen species (ROS) scavenging and lipid peroxidation pathways in cell-free and cell-based models.

As a Preferred Candidate for Scale-Up Studies Due to Validated, High-Yield Production Protocol

Research groups planning medium- to large-scale studies that require gram quantities of material should strongly consider Palmarumycin C3. The validated elicitation protocol using 1-hexadecene yields a 59.5-fold increase in production [3]. This directly addresses a common bottleneck in natural product research—compound supply—and makes C3 a more practical and cost-effective choice for extensive in vivo experiments or larger-scale biological profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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